N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiophene ring substituted with a cyano group, a phenylpiperazine moiety, and an acetamide linkage. Compounds of this nature are often explored for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring is synthesized and functionalized with a cyano group.
Formation of the Phenylpiperazine Moiety: The phenylpiperazine is synthesized separately, often through the reaction of phenylhydrazine with an appropriate piperazine derivative.
Coupling Reaction: The thiophene and phenylpiperazine moieties are coupled through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanothiophen-3-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperidin-1-yl)acetamide
Uniqueness
N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the cyano group and the phenylpiperazine moiety can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c18-12-14-6-11-23-17(14)19-16(22)13-20-7-9-21(10-8-20)15-4-2-1-3-5-15/h1-6,11H,7-10,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFDSUCSISKGBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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